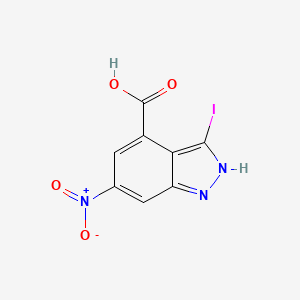

3-Iodo-6-nitro-1H-indazole-4-carboxylic acid

Description

BenchChem offers high-quality 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-nitro-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-6-nitro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSZQGUBXDDYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646316 | |

| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-69-7 | |

| Record name | 3-Iodo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Trifecta: Unlocking Potent and Selective Therapeutics Through the Structure-Activity Relationship of 3,4,6-Trisubstituted Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to mimic the purine core of ATP allows for effective interaction with the ATP-binding pockets of a wide array of protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[2][3] This guide delves into the intricate structure-activity relationships (SAR) of 3,4,6-trisubstituted indazoles, providing a comprehensive analysis of how modifications at these key positions dictate biological activity and selectivity. By understanding the causality behind experimental choices in the design of these potent molecules, researchers can accelerate the development of next-generation therapeutics.

The Indazole Core: A Versatile Foundation for Drug Design

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, offers a unique combination of structural rigidity and opportunities for diverse functionalization.[4] This versatility has been exploited in the design of numerous FDA-approved drugs.[5] The strategic placement of substituents on the indazole scaffold is paramount in tuning the pharmacological profile of the resulting compounds. This guide will focus on the critical interplay of substitutions at the 3, 4, and 6-positions, which have been shown to be pivotal in modulating potency and selectivity against various biological targets, most notably protein kinases.[6]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 3,4,6-trisubstituted indazoles is a direct consequence of the nature and spatial arrangement of the substituents. A systematic exploration of these positions has yielded crucial insights into the design of potent and selective inhibitors.

The 3-Position: A Gateway to Potency and Selectivity

Substituents at the 3-position of the indazole ring often play a crucial role in establishing key interactions within the active site of target proteins. This position is frequently modified to introduce moieties that can form hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity.

For instance, the introduction of a carbohydrazide moiety at the C3 position has been shown to be critical for potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[4] In the context of kinase inhibition, the 3-position is often a site for introducing groups that can interact with the hinge region of the kinase domain. The nature of this substituent can significantly impact selectivity. For example, the development of 3-(indol-2-yl)indazoles as Checkpoint Kinase 1 (Chek1) inhibitors demonstrated that modifications at this position were key to achieving high potency.[7] Furthermore, the incorporation of a 3-ethynyl group has been explored in the design of inhibitors targeting the PI3K/AKT/mTOR pathway.[8]

The 4-Position: Modulating Specificity and Physicochemical Properties

The 4-position of the indazole ring is often solvent-exposed and provides an avenue for introducing larger substituents to enhance selectivity and improve physicochemical properties. Substitutions at this position can influence the overall conformation of the molecule and its ability to fit into specific binding pockets.

In the development of fibroblast growth factor receptor (FGFR) inhibitors, a carboxamide group at the 4-position has been shown to be a key feature for potent activity.[9] The nature of the amine in the carboxamide can be varied to fine-tune the compound's properties. For example, the introduction of a piperazine moiety can enhance solubility and oral bioavailability.

The 6-Position: A Handle for Hydrophobic Interactions and Cellular Activity

The 6-position of the indazole ring often points towards a hydrophobic region in the binding pocket of many kinases. Therefore, introducing hydrophobic groups at this position can significantly enhance binding affinity and cellular activity.

A prime example is the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as potent FGFR inhibitors.[9] The bulky, hydrophobic dichlorodimethoxyphenyl group at the 6-position occupies a deep hydrophobic pocket in the kinase, leading to high potency. Similarly, in the development of Chek1 inhibitors, the introduction of amides and heteroaryl groups at the C6 position was crucial for achieving sufficient potency and selectivity.[7]

The following Graphviz diagram illustrates the general structure of a 3,4,6-trisubstituted indazole and highlights the key roles of each substitution position.

Caption: Key Structure-Activity Relationships of 3,4,6-Trisubstituted Indazoles.

Quantitative Analysis of Structure-Activity Relationships

The following table summarizes the in vitro biological activities of representative 3,4,6-trisubstituted indazole derivatives against various targets. This quantitative data underscores the impact of specific substitutions on potency.

| Compound ID | 3-Substituent | 4-Substituent | 6-Substituent | Target | IC50 (nM) | Reference |

| 1 | H | -CONH-(3-(4-methylpiperazin-1-yl)phenyl) | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 30.2 ± 1.9 | [9] |

| 2 | H | -CONH-(pyridin-3-yl) | 6-(2,6-dichloro-3,5-dimethoxyphenyl) | FGFR1 | 69.1 ± 19.8 | [9] |

| 3 | -indol-2-yl | H | -CONHCH3 | Chek1 | <1 | [7] |

| 4 | -indol-2-yl | H | -SO2NH2 | Chek1 | 1.8 | [7] |

| 5 | -ethynyl-pyridin-4-yl | H | H | PI3Kα | 361 | [8] |

| 6 | -ethynyl-phenyl | H | H | PI3Kα | 1850 | [8] |

Experimental Protocols: Synthesis and Biological Evaluation

A deep understanding of the SAR of 3,4,6-trisubstituted indazoles is intrinsically linked to the experimental methodologies used for their synthesis and biological characterization.

General Synthetic Protocol for 3,4,6-Trisubstituted Indazoles

The synthesis of 3,4,6-trisubstituted indazoles often involves a multi-step sequence, with key steps including cyclization to form the indazole core and subsequent functionalization at the desired positions. A common strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce substituents at the 3- and 6-positions.

The following Graphviz diagram outlines a general synthetic workflow for the preparation of these compounds.

Caption: General Synthetic Workflow for 3,4,6-Trisubstituted Indazoles.

Step-by-Step Synthesis of a 6-(Aryl)-4-(carboxamide)-1H-indazole Derivative (A Representative Example):

-

Cyclization: A solution of a 2-bromo-5-substituted-benzonitrile in a suitable solvent (e.g., n-butanol) is treated with hydrazine hydrate. The reaction mixture is heated at reflux for several hours. After cooling, the product, a 6-substituted-1H-indazol-4-carbonitrile, is isolated by filtration.

-

Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid using a strong base (e.g., NaOH) in a mixture of water and a co-solvent (e.g., ethanol) under reflux.

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) in an aprotic solvent (e.g., DMF).

-

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction): The 6-bromo-indazole derivative is then reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water) under an inert atmosphere. The reaction is heated until completion. The final product is purified by column chromatography.[9]

In Vitro Kinase Inhibition Assay

The biological activity of the synthesized indazole derivatives is often assessed through in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Protocol for a Generic Kinase Inhibition Assay:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a kinase buffer containing ATP and a specific substrate for the kinase of interest.

-

Assay Setup: In a 96-well plate, add the kinase enzyme to each well.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or fluorescence/luminescence-based assays that detect the product of the kinase reaction.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.[10]

In Vitro Antiproliferative Assay (MTT Assay)

To assess the cellular activity of the synthesized compounds, an in vitro antiproliferative assay, such as the MTT assay, is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Step-by-Step Protocol for the MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]

Conclusion and Future Perspectives

The 3,4,6-trisubstituted indazole scaffold represents a highly versatile and fruitful area of research in medicinal chemistry. The systematic exploration of the structure-activity relationships at these three key positions has led to the discovery of numerous potent and selective inhibitors of various biological targets, particularly protein kinases. A deep understanding of how different functional groups at each position influence binding affinity, selectivity, and cellular activity is crucial for the rational design of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new 3,4,6-trisubstituted indazole derivatives. Future research in this area will likely focus on the development of more sophisticated substitution patterns, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate these promising compounds into clinically effective drugs.

References

-

Pellecchia, M., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase pathway. Journal of Medicinal Chemistry, 53(23), 8368–8375. [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

-

Yu, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15727–15738. [Link]

-

Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235–1248. [Link]

-

Wu, P., et al. (2019). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Scientific Reports, 9(1), 1–11. [Link]

-

Aman, E. A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(5), 2845–2864. [Link]

-

Fraley, M. E., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049–6053. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Saghdani, N., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1888. [Link]

-

Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. MedChemComm, 16(1), 1-12. [Link]

-

Bouissane, L., et al. (2005). New and Efficient Synthesis of Bi- and Trisubstituted Indazoles. Synthesis, 2005(14), 2291–2296. [Link]

-

Organic Syntheses. Indazole. [Link]

-

Zhao, G., et al. (2018). Discovery of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (CHMFL-FGFR-202) as a potent and selective inhibitor of fibroblast growth factor receptor 1. Journal of Medicinal Chemistry, 61(1), 228-243. [Link]

-

Organic Chemistry Portal. Indazole Synthesis. [Link]

-

Bhat, U. V., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(1), 1-25. [Link]

-

Gaikwad, M., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 134-142. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 3-iodo-6-nitro-1H-indazole-4-carboxylic acid

Title: Comprehensive Solubility Profiling of 3-iodo-6-nitro-1H-indazole-4-carboxylic acid: A Technical Guide

Part 1: Executive Summary

3-iodo-6-nitro-1H-indazole-4-carboxylic acid (CAS: 885519-69-7) represents a challenging but high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development and anti-infective research.[1] Its structure—a fused bicyclic nitrogen heterocycle decorated with three distinct functionalities (iodide, nitro, and carboxylic acid)—creates a complex solubility profile governed by dual ionization events.[1]

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2] Instead, it defines the Solubility Design Space , enabling researchers to predict behavior in biological assays, formulation vehicles, and purification workflows.

Key Takeaway: This compound exhibits "Brick Dust" character in its neutral form (high crystal lattice energy) but transitions to a highly soluble electrolyte in basic media.[1] Successful handling requires strict adherence to pH control and specific co-solvent strategies.[1]

Part 2: Physicochemical Characterization

Before attempting dissolution, one must understand the fundamental forces at play.[1] The molecule contains two acidic protons: the carboxylic acid (-COOH) and the indazole N-H, rendered significantly more acidic by the electron-withdrawing nitro group at position 6.[1]

Table 1: Physicochemical Property Matrix

| Property | Value (Experimental/Predicted) | Implications for Solubility |

| Molecular Formula | C₈H₄IN₃O₄ | |

| Molecular Weight | 333.04 g/mol | Moderate size; diffusion is not rate-limiting.[1] |

| pKa₁ (Acid) | 3.2 – 3.8 (Predicted) | Ionizes to carboxylate (COO⁻) at physiological pH (7.4).[1] |

| pKa₂ (Indazole NH) | 9.5 – 10.5 (Predicted) | Ionizes to dianion only in strong base (pH > 10).[1] |

| LogP (Neutral) | ~1.8 – 2.1 | Lipophilic in acidic media; prone to precipitation.[1] |

| LogD (pH 7.4) | ~ -1.5 | Highly hydrophilic at physiological pH due to ionization.[1] |

| H-Bond Donors | 2 (COOH, NH) | High potential for crystal packing forces.[1] |

| H-Bond Acceptors | 6 | Good interaction with polar solvents (DMSO, Water).[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: The 6-nitro group acts as an electron sink, stabilizing the negative charge on the indazole ring. This lowers the pKa of the N-H bond compared to unsubstituted indazole, making the dianionic species accessible in carbonate buffers.[1]

Part 3: Solubility Profiling & Solvent Compatibility

Aqueous Solubility (pH Dependent)

The solubility of this compound is strictly pH-dependent.[1]

-

pH < 3 (Stomach/Acidic HPLC): The molecule is neutral.[1] Solubility is Low (< 10 µg/mL) .[1] Risk of column clogging in HPLC if using low % organic modifiers.[1]

-

pH 4 – 8 (Biological Assays): The carboxylic acid deprotonates.[1] Solubility increases significantly (> 1 mg/mL ) as the mono-anion forms.[1]

-

pH > 10 (Work-up/Extraction): Both the carboxylate and indazole nitrogen are deprotonated.[1] Solubility is Very High .

Organic Solvent Compatibility[1][3]

-

DMSO: Excellent (> 50 mg/mL) .[1] The preferred solvent for stock solutions.[1] Note: Hygroscopic DMSO can absorb water and trigger precipitation of the neutral form over time.

-

Methanol/Ethanol: Good .[1] Useful for transfers and intermediate dilutions.[1]

-

Dichloromethane (DCM): Poor to Moderate .[1] The polarity of the nitro and acid groups reduces solubility in non-polar chlorinated solvents unless a lipophilic base (e.g., TEA) is added.[1]

Part 4: Visualization of Ionization & Workflow

Diagram 1: pH-Dependent Ionization Equilibrium

This diagram illustrates the structural transitions that dictate solubility.[1]

Caption: Equilibrium states of 3-iodo-6-nitro-1H-indazole-4-carboxylic acid across the pH scale.

Diagram 2: Solubility Assay Decision Tree

A logic flow for researchers to select the correct solubility protocol.[1]

Caption: Decision tree for selecting the appropriate solubility determination methodology.

Part 5: Experimental Protocols

Protocol A: Kinetic Solubility (For Biological Assays)

Use this to determine if the compound will precipitate when a DMSO stock is added to assay media.[1]

-

Preparation : Prepare a 10 mM stock solution in pure DMSO.

-

Spike : Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation : Shake for 2 hours at room temperature.

-

Filtration : Filter using a 0.45 µm chemically resistant membrane plate.

-

Analysis : Analyze filtrate via UV-Vis (280 nm) or LC-MS. Compare peak area to a standard (100 µM in 50:50 DMSO:Water).

-

Success Criterion: >80% recovery indicates solubility is sufficient for bioassays.[1]

-

Protocol B: Thermodynamic Solubility (For Formulation)

Use this to determine the absolute saturation limit.[1]

-

Excess Addition : Weigh 5 mg of solid compound into a glass vial.

-

Solvent Addition : Add 1 mL of the target solvent (e.g., Water pH 7, Simulated Gastric Fluid).[1]

-

Equilibration : Stir or shake at 25°C for 24–48 hours. Visual check: Ensure solid is still present (saturated).[1]

-

Separation : Centrifuge at 10,000 rpm for 10 mins.

-

Quantification : Dilute the supernatant with Mobile Phase and inject into HPLC.

Protocol C: Purification by pH Swing (Self-Validating)

A practical method to purify the compound based on its solubility profile.[1]

-

Dissolution : Dissolve crude solid in 1M NaOH (Solubility is high due to dianion formation).

-

Filtration : Filter off any insoluble impurities (non-acidic contaminants).[1]

-

Precipitation : Slowly add 1M HCl while stirring.

-

Collection : Filter the precipitate and wash with cold acidic water (pH 3) to remove salts.[1]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12475306, 3-Iodo-6-nitroindazole. Retrieved from [Link]

-

Organic Chemistry Data (2022). pKa Data Compilation for Heterocycles and Carboxylic Acids. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-Iodo-6-nitro-1H-indazole-4-carboxylic Acid Derivatives

Abstract

This application note details the robust synthesis of 3-iodo-6-nitro-1H-indazole-4-carboxylic acid and its methyl ester. These derivatives are privileged scaffolds in medicinal chemistry, serving as critical intermediates for the development of JNK inhibitors, anti-inflammatory agents, and oncology targets. The protocol features a regioselective construction of the indazole core followed by a C3-selective electrophilic iodination, designed to minimize side reactions and maximize throughput.

Introduction & Retrosynthetic Analysis

The 1H-indazole-4-carboxylic acid core is structurally unique, offering three distinct vectors for diversification: the N1-position (alkylation), the C3-position (cross-coupling), and the C4-carboxyl handle (amide coupling). The introduction of a nitro group at C6 provides a masked aniline for further derivatization, while the C3-iodine serves as a "universal socket" for Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira).

Strategic Logic

The synthesis is designed around the "Modified Jacobson" cyclization (diazotization of o-alkyl anilines). This route is preferred over the hydrazine-based approaches due to the ready availability of benzoic acid precursors and the high regiocontrol it affords for the 4,6-substitution pattern.

Retrosynthetic Pathway

The logic flows backward from the target iodide to a commercially available nitro-benzoic acid precursor.

Figure 1: Retrosynthetic strategy leveraging the diazotization of substituted o-toluidines.

Experimental Protocols

Phase 1: Precursor Assembly (Nitration & Reduction)

Objective: Synthesize Methyl 3-amino-2-methyl-5-nitrobenzoate from Methyl 2-methyl-3-nitrobenzoate.

Step 1.1: Nitration[1]

-

Reagents: Methyl 2-methyl-3-nitrobenzoate (1.0 equiv), Fuming HNO₃ (excess), H₂SO₄.

-

Procedure:

-

Dissolve the starting ester in concentrated H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ while maintaining internal temperature <10°C.

-

Allow to warm to RT and stir for 3 hours.

-

Quench: Pour onto crushed ice. Filter the resulting precipitate.[1][2][3]

-

Purification: Recrystallize from Ethanol/Water to yield Methyl 2-methyl-3,5-dinitrobenzoate.

-

Step 1.2: Regioselective Zinin Reduction

Critical Control Point: This step requires the selective reduction of the 3-nitro group (sterically crowded, flanked by methyl) while leaving the 5-nitro group intact. Sodium sulfide is the preferred reagent due to its milder nature compared to catalytic hydrogenation.

-

Reagents: Methyl 2-methyl-3,5-dinitrobenzoate (1.0 equiv), Na₂S·9H₂O (1.2 equiv), Methanol/Water (3:1).

-

Protocol:

-

Suspend the dinitro compound in MeOH/Water.

-

Heat to 50°C.

-

Add Na₂S[4]·9H₂O portion-wise over 30 minutes. Note: Monitoring by HPLC/TLC is mandatory to prevent over-reduction to the diamine.

-

Reflux for 2 hours.

-

Cool and evaporate methanol. Dilute with water.[1]

-

Extract with EtOAc. The product, Methyl 3-amino-2-methyl-5-nitrobenzoate, is often obtained as a yellow solid after concentration.[5]

-

Phase 2: Indazole Ring Construction

Objective: Cyclization to Methyl 6-nitro-1H-indazole-4-carboxylate.

-

Mechanism: Diazotization of the amine generates a diazonium salt. The proximal methyl group undergoes tautomerization/deprotonation to attack the diazonium nitrogen, closing the pyrazole ring.

-

Reagents: Precursor Amine (1.0 equiv), NaNO₂ (1.1 equiv), Glacial Acetic Acid (Solvent), Acetic Anhydride (Optional, accelerates cyclization).

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 g of Methyl 3-amino-2-methyl-5-nitrobenzoate in 150 mL of Glacial Acetic Acid.

-

Diazotization: Cool to 10°C. Add a solution of NaNO₂ (1.1 equiv) in minimal water dropwise.

-

Observation: The solution will darken.

-

-

Cyclization: Remove the cooling bath. Stir at Room Temperature (RT) for 12 hours.

-

Optimization: If TLC shows uncyclized diazonium intermediate, warm to 40°C or add 1.0 equiv of Acetic Anhydride.

-

-

Work-up: Concentrate the acetic acid under reduced pressure (rotary evaporator).

-

Neutralization: Suspend residue in ice water and neutralize with sat. NaHCO₃ to pH 7-8.

-

Isolation: Filter the resulting tan/brown solid. Wash with water and cold ether.

-

Data Validation: ¹H NMR should show the disappearance of the methyl singlet (2.4 ppm) and appearance of the indazole C3-H singlet (~8.1-8.5 ppm).

Phase 3: C3-Iodination (The Target Synthesis)

Objective: Electrophilic substitution to yield Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate.

This is the most critical step for library generation. The C3 position of 1H-indazoles is nucleophilic; however, the electron-withdrawing nitro (C6) and carboxyl (C4) groups deactivate the ring. Strong basic conditions are used to generate the indazolyl anion, which is more reactive toward iodine.

Figure 2: Base-mediated iodination workflow for electron-deficient indazoles.

Detailed Protocol:

-

Setup: Charge a round-bottom flask with Methyl 6-nitro-1H-indazole-4-carboxylate (1.0 equiv) and DMF (10 vol).

-

Base Activation: Add KOH pellets (3.0 equiv) or K₂CO₃ (4.0 equiv). Stir at RT for 15 minutes to ensure deprotonation (solution usually turns deep red/orange).

-

Iodination: Add solid Iodine (I₂) (1.5 equiv) in one portion.

-

Exotherm Warning: The reaction is mildly exothermic.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (lower Rf) should convert to the iodinated product (higher Rf).

-

Quench: Pour the reaction mixture into a stirred solution of 10% Na₂S₂O₃ (Sodium Thiosulfate) and ice water. This reduces excess iodine (color change from dark brown to yellow).

-

Acidification: Carefully adjust pH to ~5 using 1N HCl to ensure the indazole NH is protonated (precipitates the product).

-

Filtration: Collect the yellow solid by vacuum filtration.

-

Purification: Wash the cake with water and hexanes. Dry in a vacuum oven at 45°C.

-

Yield Expectations: 75–85%.

-

Analytical Data Summary

| Compound | ¹H NMR Diagnostic Signals (DMSO-d₆) | Appearance |

| Precursor Amine | δ 2.15 (s, 3H, Ar-CH₃), 5.60 (s, 2H, NH₂) | Yellow Powder |

| Indazole Core | δ 8.60 (s, 1H, H-3), 13.8 (br s, 1H, NH) | Tan Solid |

| 3-Iodo Target | Loss of H-3 singlet . δ 14.1 (br s, 1H, NH) | Bright Yellow Solid |

Safety & Handling

-

Nitro Compounds: Potential explosion hazards if heated dry. Do not distill residues to dryness.

-

Diazonium Salts: Unstable intermediates. Do not isolate the diazonium salt; proceed immediately to cyclization.

-

Iodine: Corrosive and volatile. Weigh in a fume hood.

-

Dimethylformamide (DMF): Hepatotoxic. Use appropriate PPE.

References

-

Indazole Synthesis via Diazotization

-

Organic Syntheses, Coll.[2] Vol. 3, p. 660 (1955); Vol. 20, p. 73 (1940). (Classic Jacobson modification for nitro-indazoles).

-

-

Regioselective Reduction of Dinitrobenzoates

-

Tahir, M. N., et al. "Methyl 2-methyl-3,5-dinitrobenzoate."[6] Acta Crystallographica Section E, 2009.

-

-

Iodination of Indazoles

-

Indazole Scaffold in Drug Discovery

-

Cerezo, S., et al. "Synthesis and biological evaluation of indazole derivatives." Bioorganic & Medicinal Chemistry, 2020.[8]

-

Sources

- 1. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 2-methyl-3,5-dinitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Handling poor nucleophilicity of electron-deficient indazoles

Diagnostic & Triage: Why is your reaction failing?

Welcome to the Optimization Center. If you are working with indazoles bearing strong electron-withdrawing groups (EWGs) like

The Core Problem: The "Lazy Anion" Paradox

Electron-deficient indazoles are significantly more acidic than their unsubstituted counterparts.

-

Parent Indazole pKa (DMSO): ~13.9

-

Nitro-Indazole pKa (DMSO): ~10–11 (depending on position)

The Trap: It is easy to deprotonate these molecules (a weak base like

Decision Matrix: Selecting the Correct Pathway

Before starting a protocol, use this logic flow to select the correct methodology based on your electrophile and substrate constraints.

Figure 1: Decision matrix for functionalizing electron-deficient indazoles. Note the divergence in conditions based on electrophile hybridization.

Troubleshooting Guide: N-Alkylation

Issue: "I see the anion form (color change), but no product is made."

Solution: The nucleophile is too weak for the electrophile.

-

Leaving Group Upgrade: Switch from Alkyl-Br to Alkyl-I. If using a chloride, add 10 mol% NaI (Finkelstein in situ).

-

Solvent Switch: Move from THF to DMF or NMP. The high dielectric constant dissociates the ion pair, exposing the "naked" anion.

-

Temperature: Electron-deficient indazoles often require 80–100 °C.

Regioselectivity Rules (N1 vs. N2)

For electron-deficient systems, regioselectivity is governed by the interplay of steric hindrance and electronic repulsion.

| Condition / Factor | Favored Isomer | Mechanistic Reason |

| Kinetic Control (NaH/THF, 0°C) | N1 | The N1 lone pair is generally more accessible; Na+ coordination to N2 (and C3 substituents) often directs to N1. |

| Thermodynamic Control (High Temp) | N1 | N1-alkyl indazoles are aromatic (10 |

| C7-Substituent (e.g., 7-NO2) | N2 | CRITICAL EXCEPTION: Steric bulk or electrostatic repulsion at C7 blocks N1, forcing alkylation to N2 (often >95% selectivity). |

| Solvent: DMF/DMSO | Mixture/N2 | Loose ion pairs reduce the coordination effect that usually directs to N1, leading to lower selectivity. |

Troubleshooting Guide: N-Arylation (Cross-Coupling)

Protocol A: Buchwald-Hartwig (Preferred for Aryl Halides)

The Problem: Standard ligands (BINAP, DPPF) often fail because the electron-deficient indazole does not bind strongly to the Pd(II) intermediate, slowing down reductive elimination.

The Fix: Use bulky, electron-rich biaryl phosphine ligands.

-

Primary Recommendation: BrettPhos or tBuBrettPhos .

-

Base:

(Avoid strong alkoxides if sensitive functional groups are present). -

Precatalyst: Pd-PEPPSI-IPr (N-Heterocyclic Carbene) is excellent for "stubborn" nucleophiles.

Standard Protocol (Self-Validating):

-

Charge tube with Indazole (1.0 equiv), Aryl Bromide (1.2 equiv),

(2.0 equiv). -

Add Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%). Note: Pre-milling solids can improve reproducibility.

-

Evacuate/backfill with Argon (x3).

-

Add 1,4-Dioxane (anhydrous, degassed). Concentration: 0.2 M.[1]

-

Heat to 100 °C for 12 hours.

-

Validation: If conversion < 10% after 2 hours, add 2 mol% more catalyst. If still stalled, check Oxygen levels (catalyst poisoning).

Protocol B: Chan-Lam Coupling (Preferred for Boronic Acids)

The Problem: Reaction stalls after 20% conversion. The Fix: This is usually due to copper disproportionation or lack of re-oxidant.

Optimized Protocol for Electron-Poor Indazoles:

-

Catalyst:

(1.0 equiv) — Stoichiometric Cu is often required for electron-poor substrates. -

Ligand: 2,2'-Bipyridine (1.0 equiv).

-

Solvent: DCE or DMF (DCE often gives cleaner profiles).

-

Atmosphere: Open air (drying tube) or

balloon. -

Additive: Molecular Sieves (4Å) are mandatory . Water inhibits the transmetallation step in this specific cycle.

Frequently Asked Questions (FAQs)

Q: I have a nitro group at C7. I want the N1 product, but I keep getting N2. What do I do? A: This is the "C7 Steric Clash." Direct alkylation will almost always favor N2 due to the proximity of the nitro group to N1.

-

Strategy: You cannot fight the sterics with standard alkylation. You must use a blocking group strategy .

-

Protect N2? (Difficult to selectively protect N2).

-

Better Route: Cyclize a pre-functionalized hydrazine precursor. Construct the indazole ring after the nitrogen is already attached to your desired group.

-

Q: Can I use Mitsunobu conditions? A: Yes, and often effectively. Because your indazole is electron-deficient (pKa ~10–11), it is acidic enough to protonate the DIAD/TPP intermediate rapidly.

-

Warning: Regioselectivity in Mitsunobu is highly sensitive to steric bulk of the alcohol. Expect mixtures, but conversion is usually high.

Q: My Buchwald coupling yields 50% product and 50% de-halogenated aryl starting material. A: This is "Hydrodehalogenation." It means your Pd-hydride elimination is faster than the reductive elimination with the indazole.

-

Fix: Your indazole is not binding. Switch to a Pd-NHC (PEPPSI) catalyst system or increase the concentration of the indazole (1.5 equiv).

References

-

Regioselective N-alkylation of the 1H-indazole scaffold.Vertex AI Search / NIH / UCC.

-

Buchwald-Hartwig Coupling of Electron-Deficient Indazoles.

-

Chan-Lam Coupling with Electron-Withdrawing Groups.NIH / PMC.

-

Acidity and Basicity of Indazoles.

Sources

- 1. Chan-Lam Coupling [organic-chemistry.org]

- 2. research.ucc.ie [research.ucc.ie]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indazole - Wikipedia [en.wikipedia.org]

- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Skeletal Editing through Molecular Recombination of 2H-Indazoles to Azo-Linked-Quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Guide: Bioisosteric Replacement of Indole with Indazole-4-Carboxylic Acid

Executive Summary: The Strategic Pivot

The indole scaffold is ubiquitous in medicinal chemistry, representing a "privileged structure" found in over 30% of marketed drugs. However, its liability regarding oxidative metabolism (CYP450-mediated C3 oxidation) and limited solubility often necessitate bioisosteric replacement.

The Indazole-4-carboxylic acid scaffold represents a high-value bioisostere. Unlike a simple indole-to-indazole swap, the introduction of the C4-carboxylic acid moiety serves a dual purpose:

-

Metabolic Hardening: The indazole core removes the electron-rich C2=C3 double bond, significantly reducing susceptibility to electrophilic metabolic attack.

-

Vectorized Polarity: The C4-carboxylate provides a distinct exit vector for solubilizing groups or salt-bridge formation (e.g., with Lys/Arg residues), a geometry not easily accessible via standard tryptamine-like indole substitutions.

This guide details the physicochemical rationale, synthetic pathways, and experimental validation for this specific scaffold morphing.

Physicochemical & Electronic Rationale

The "Electronic Flip"

The primary driver for this replacement is the alteration of the hydrogen bond donor/acceptor (HBD/HBA) landscape.

-

Indole: Acts primarily as an HBD (N1-H). The C3 position is electron-rich and nucleophilic.

-

Indazole: Acts as both an HBD (N1-H) and a weak HBA (N2). The N-N bond reduces the electron density of the fused benzene ring compared to indole.

Comparative Performance Matrix

The following table summarizes representative data comparing a standard Indole scaffold against the Indazole-4-carboxylic acid bioisostere.

| Feature | Indole Scaffold | Indazole-4-COOH Scaffold | Impact on Drug Design |

| pKa (NH) | ~16.2 (Very Weak Acid) | ~13.8 (Weak Acid) | Indazole N-H is more acidic; better H-bond donor strength. |

| pKa (COOH) | N/A (unless substituted) | ~4.2 (Acidic) | Introduces ionization at physiological pH; improves solubility. |

| LogP (Lipophilicity) | High (2.14 for unsubstituted) | Lower (~1.5 for 4-COOH) | Improved Solubility: Ionization reduces LogD7.4 significantly. |

| Metabolic Liability | High (C3 Oxidation) | Low (Ring Stability) | Extended Half-life: N-N bond prevents epoxide formation common in indoles. |

| H-Bond Vector | N1 (Donor) | N1 (Donor) + N2 (Acceptor) | New Interactions: N2 can engage water networks or hinge region backbones. |

Analyst Note: The shift from Indole to Indazole-4-COOH is not merely a stability fix; it is a solubility enabler. The C4-acid allows for the attachment of polar tails or direct ionic interaction without disrupting the aromatic core's binding affinity.

Structural Visualization: The Bioisosteric Shift

The following diagram illustrates the structural logic and the specific metabolic blockade achieved by this replacement.

Figure 1: Decision logic for replacing Indole with Indazole-4-carboxylic acid to mitigate metabolic instability.

Synthetic Accessibility & Protocol

Synthesizing the Indazole-4-carboxylic acid core requires a different approach than the Fischer Indole synthesis. The most robust route involves the diazotization of substituted anilines (the "Jacobson-Huber" type cyclization).

Core Synthesis Workflow (Step-by-Step)

Target: 1H-Indazole-4-carboxylic acid methyl ester.

-

Starting Material: 3-Amino-2-methylbenzoic acid (or its methyl ester).

-

Rationale: The pre-existing methyl group provides the carbon atom necessary for the pyrazole ring closure.

-

-

Diazotization:

-

Dissolve the aniline in glacial acetic acid.

-

Add aqueous NaNO₂ (sodium nitrite) dropwise at 0–5°C.

-

Mechanism:[1] Formation of the diazonium salt.

-

-

Cyclization (Phase Transfer):

-

Allow the reaction to warm to room temperature. The diazonium species undergoes internal cyclization with the adjacent methyl group (often requiring a base or phase transfer catalyst like 18-crown-6 if using non-aqueous conditions).

-

Key Step: This forms the N-N bond and closes the 5-membered ring.

-

-

Workup:

-

Precipitate the product with water/ice.

-

Filter and wash with cold water to remove inorganic salts.

-

Synthetic Pathway Diagram[2][3]

Figure 2: Standard synthetic route for Indazole-4-carboxylic acid derivatives.

Experimental Validation Protocols

To validate the superiority of the Indazole-4-COOH replacement, the following self-validating experimental workflows are recommended.

Microsomal Stability Assay (Metabolic Clearance)

This protocol confirms the "Metabolic Hardening" claim.

-

Objective: Compare Intrinsic Clearance (

) of Indole vs. Indazole analogs. -

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Protocol:

-

Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

-

Initiate reaction with NADPH.

-

Sample at

min.[1] -

Quench with ice-cold Acetonitrile (containing internal standard).

-

Analyze via LC-MS/MS.

-

-

Success Metric: A reduction in

by >50% confirms the bioisosteric advantage.

LogD and Solubility Determination

This protocol validates the physicochemical improvement driven by the carboxylic acid.

-

Method: Shake-flask method or Potentiometric Titration.

-

Protocol:

-

Prepare saturated solution of compound in PBS (pH 7.4).

-

Shake for 24 hours at 25°C.

-

Filter and analyze concentration via HPLC-UV.

-

-

Expectation: The Indazole-4-COOH analog should show >10x solubility improvement over the parent indole due to the ionization of the carboxylate (pKa ~4.2).

Case Study Context: Kinase Inhibition

In the context of Kinase Inhibitors (e.g., targeting VEGFR or Aurora kinases), the Indazole-4-COOH replacement is particularly potent.

-

Indole Limitation: While Indoles bind well to the hinge region, they often lack a vector to reach the "Solvent Front" where solubility-enhancing residues reside.

-

Indazole-4-COOH Solution:

-

The Indazole N1/N2 mimics the Adenine binding mode (Hinge Binder).

-

The C4-COOH points directly toward the solvent front, allowing for the amide coupling of solubilizing tails (e.g., morpholine/piperazine) without steric clash with the ATP pocket roof.

-

References

- Indazoles in Drug Discovery: Detailed analysis of Indazole as a privileged scaffold in kinase inhibitors and fragment-based drug discovery. Source: PharmaBlock White Paper.

-

Bioisosteric Replacements: Comprehensive guide on phenyl and heterocycle bioisosteres, including the metabolic r

- Source: Cambridge MedChem Consulting.

-

URL:[Link]

-

Indazole-3-Carboxylic Acid Derivatives: While focusing on the 3-position, this source details the synthetic logic and biological evaluation relevant to indazole carboxylic acids.

- Source: Journal of Medicinal Chemistry (via PubMed).

-

URL:[Link]

-

Metabolic Stability of Indoles: Technical support on why Indoles are metabolically liable and how bioisosteres like Indazole mitig

-

Source: BenchChem Technical Support.[2]

-

Sources

A Comparative Guide to the Crystal Structure Analysis of 3-Iodo-6-Nitro-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indazoles in Modern Chemistry

Indazole derivatives are a cornerstone of medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The specific arrangement of functional groups on the indazole core is a critical determinant of a molecule's chemical reactivity and its efficacy as a therapeutic agent. The introduction of a nitro group (-NO2), for instance, can significantly alter the electronic properties of the aromatic system, while a halogen, such as iodine, at the 3-position renders the molecule a versatile intermediate for further functionalization via cross-coupling reactions.[1]

This guide provides an in-depth technical comparison of the crystal structures of 6-nitro-1H-indazole derivatives, with a particular focus on the influence of the substituent at the 3-position. While a definitive crystal structure for 3-iodo-6-nitro-1H-indazole is not publicly available at the time of this publication, a comparative analysis of closely related, structurally characterized analogues offers invaluable insights into the steric and electronic effects that govern their solid-state architecture. Understanding these nuances is paramount for rational drug design and the development of novel materials.

Methodologies: From Synthesis to Structural Elucidation

The journey from a conceptual molecule to a fully characterized crystal structure involves a multi-step process that demands precision and expertise. Here, we outline the fundamental protocols for the synthesis and single-crystal X-ray diffraction analysis of substituted 6-nitro-1H-indazole derivatives.

Synthesis of 3-Substituted 6-Nitro-1H-Indazoles

A common synthetic pathway to 3-iodo-6-nitro-1H-indazole begins with the iodination of commercially available 6-nitroindazole.

Experimental Protocol: Synthesis of 3-Iodo-6-Nitro-1H-Indazole

-

Reaction Setup: In a round-bottom flask, dissolve 6-nitroindazole in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Iodination: Introduce iodine (I₂) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography, to yield 3-iodo-6-nitro-1H-indazole.[2]

For other 3-substituted derivatives, alternative synthetic strategies such as Suzuki or Heck coupling reactions can be employed, starting from the 3-iodo-6-nitro-1H-indazole intermediate.[2]

Single-Crystal X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The cornerstone of a successful X-ray diffraction experiment is the cultivation of high-quality single crystals. This is often achieved through techniques like slow evaporation, vapor diffusion, or the slow cooling of a saturated solution of the purified compound.[3]

-

Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson functions and subsequently refined to obtain the final atomic coordinates and molecular geometry.[3]

Caption: A generalized workflow for the synthesis and crystal structure determination of 3-iodo-6-nitro-1H-indazole.

Comparative Crystal Structure Analysis

In the absence of a published crystal structure for 3-iodo-6-nitro-1H-indazole, we present a comparative analysis of three closely related 6-nitro-1H-indazole derivatives that have been structurally characterized: 3-(4-methylphenyl)-6-nitro-1H-indazole, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, and 1-allyl-6-nitro-1H-indazole. This comparison will shed light on the influence of different substituents at the C3 and N1 positions on the overall molecular packing and intermolecular interactions.

| Compound Name | 3-(4-methylphenyl)-6-nitro-1H-indazole | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | 1-allyl-6-nitro-1H-indazole |

| Reference | [4] | [5] | |

| Formula | C₁₄H₁₁N₃O₂ | C₁₀H₈ClN₃O₂ | C₁₀H₉N₃O₂ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions, π-π stacking | C-H···O and C-H···Cl hydrogen bonds, slipped π-stacking | C-H···O hydrogen bonds |

Structural Commentary

The indazole core in all these derivatives is essentially planar. A notable feature in the crystal structure of 3-(4-methylphenyl)-6-nitro-1H-indazole is the twisting of the nitro group out of the plane of the indazole moiety by approximately 3-6 degrees.[4] The phenyl ring is also inclined to the indazole plane.[4] In the case of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the asymmetric unit contains two independent molecules that differ primarily in the orientation of the allyl substituents. The crystal packing involves slipped π-stacking of the indazole units. For 1-allyl-6-nitro-1H-indazole, the allyl group is nearly perpendicular to the indazole fused-ring system.[5]

The presence of the nitro group at the 6-position consistently facilitates the formation of hydrogen bonds with hydrogen-bond donors in the crystal lattice, playing a crucial role in the supramolecular assembly.

Caption: Comparison of the predicted structure of 3-iodo-6-nitro-1H-indazole with the experimentally determined structures of related derivatives.

The Role of Halogen Bonding

A key aspect to consider in the crystal structure of 3-iodo-6-nitro-1H-indazole is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[6] The polarizability of the halogen is a crucial factor, with iodine being a strong halogen bond donor. These interactions can significantly influence crystal packing and have been shown to be important in ligand-protein binding.[6] In the hypothetical crystal structure of 3-iodo-6-nitro-1H-indazole, it is plausible that the iodine atom would form halogen bonds with the nitro group of an adjacent molecule, further stabilizing the crystal lattice.

Conclusion and Future Directions

While the definitive crystal structure of 3-iodo-6-nitro-1H-indazole remains to be elucidated, a comparative analysis of its close analogues provides a solid framework for understanding its likely solid-state behavior. The interplay of hydrogen bonding, π-π stacking, and potentially strong halogen bonding will dictate its crystal packing. The synthesis and structural characterization of 3-iodo-6-nitro-1H-indazole and its derivatives are crucial next steps to validate these predictions and to fully harness their potential in medicinal chemistry and materials science. The insights gained from such studies will undoubtedly contribute to the rational design of new molecules with tailored properties.

References

- BenchChem. (2025). An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- BenchChem. (2025).

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Molecules.

-

PubChem. (n.d.). 3-Iodo-6-nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

- University of Manchester. (2018).

- Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. (2018).

-

PubChem. (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-1-methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- Mohamed Abdelahi, M. M., et al. (2018). Synthesis and Crystal Structure of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. Journal de la Société Chimique de Tunisie.

- BenchChem. (2025). Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. BenchChem.

- BenchChem. (2025).

-

NIST. (n.d.). 1H-Indazole, 6-nitro-. NIST WebBook. Retrieved from [Link]

- Google Patents. (2006). Methods for preparing indazole compounds.

- Gribble, G. W. (2010). Occurrence of halogenated alkaloids. The Alkaloids: Chemistry and Biology.

- Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. (2021). Current Drug Discovery Technologies.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Auffinger, P., et al. (2004). Halogen bonds in biological molecules.

-

PharmaCompass. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

- Biological Activity of Recently Discovered Halogenated Marine N

- 1-Allyl-6-nitro-1H-indazole. (2012). Acta Crystallographica Section E: Structure Reports Online.

- Halogens in Seaweeds: Biological and Environmental Significance. (2018). Applied Phycology.

- Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (2012). Acta Crystallographica Section E: Structure Reports Online.

- White, M. A. (2015). Crystallographic Information Resources.

Sources

- 1. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles | MDPI [mdpi.com]

- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparison Guide: Commercial Sources for CAS 885519-69-7 (Tivantinib)

Executive Summary

Molecule: Tivantinib (ARQ 197) Primary Application: Oncology Research (c-Met inhibition / Microtubule disruption) Critical Sourcing Risk: Mechanism of Action (MoA) ambiguity and Polymorphic variability.

The Bottom Line: While marketed primarily as a selective c-Met inhibitor, CAS 885519-69-7 (Tivantinib) exhibits significant off-target cytotoxicity via tubulin polymerization inhibition. Commercial sources vary critically in isomeric purity ((3R,4R)-isomer vs. racemate) and solid-state form (hemihydrate vs. amorphous). Low-tier sources often supply amorphous material with unpredictable solubility profiles, which can lead to erratic IC50 values in cell-based assays. This guide categorizes sources by grade to ensure experimental reproducibility.

Molecule Profile & The "Mechanism Paradox"

Before selecting a source, researchers must understand that Tivantinib is not a "clean" c-Met inhibitor. High-impact studies (Basilico et al., 2013; Katayama et al., 2013) demonstrated that its cytotoxicity persists in c-Met-negative cell lines, driven by binding to the colchicine site of tubulin.

-

Chemical Name: (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione[1]

-

Stereochemistry: The (3R,4R) configuration is the active pharmaceutical ingredient (API).

-

Target Binding:

-

c-Met: Non-ATP competitive binding (stabilizes inactive conformation).

-

Tubulin: Direct binding to the colchicine pocket (disrupts microtubule dynamics).

-

Diagram 1: Dual Mechanism of Action

This diagram illustrates the conflicting pathways that necessitate rigorous source validation.

Caption: Tivantinib inhibits c-Met autophosphorylation but also independently disrupts microtubule polymerization, driving cytotoxicity in Met-negative cells.

Comparative Analysis of Commercial Sources

Commercial suppliers are generally categorized into three tiers based on QC rigor and documentation. Do not rely solely on the "purity" percentage listed on the vial; the method of determination matters.

Table 1: Source Tier Comparison

| Feature | Tier 1: Certified Reference Material | Tier 2: High-Purity Biochemical | Tier 3: Bulk / Synthesis Grade |

| Primary Use | GLP/GMP studies, Clinical benchmarks | Cell-based screening, Western Blots | High-throughput hits, Chemical modification |

| Purity (HPLC) | >99.5% (Certified) | >98% | >95% (Often variable) |

| Chiral Purity | >99% ee (Enantiomeric Excess) | Not always specified (Risk of racemate) | Often Racemic (50:50 mixture) |

| Solid Form | Crystalline (Hemihydrate) | Often Amorphous | Mixed / Hygroscopic |

| Solubility | Consistent, defined saturation point | Variable (Amorphous dissolves faster but precipitates) | Poor (Aggregates common) |

| QC Data | NMR, HPLC, Chiral HPLC, XRPD, Water Content | NMR, HPLC | HPLC only |

| Cost Factor | 10x | 3x | 1x |

Critical Quality Attributes (CQAs) for Decision Making

A. Stereochemical Purity (The "Hidden" Variable)

Tivantinib has two chiral centers. The (3R,4R) isomer is the active agent.

-

Risk: Tier 3 suppliers often synthesize the racemate to save costs. Using a racemic mixture effectively halves your effective concentration and introduces an inactive isomer that may cause unforeseen off-target effects.

-

Validation: Demand a Chiral HPLC trace. If the vendor only provides standard HPLC, assume potential racemization.

B. Polymorphism: Hemihydrate vs. Amorphous

-

Crystalline Hemihydrate: Thermodynamically stable. Slower dissolution but maintains concentration over long incubations (24-72h).

-

Amorphous: Higher free energy.[2] Dissolves rapidly but is prone to supersaturation and crashing out during the assay, leading to "noisy" IC50 curves.

-

Recommendation: For long-term cell assays (72h cytotoxicity), prioritize Tier 1/2 sources that specify "Crystalline" or "Hemihydrate."

Experimental Validation Protocols

As a Senior Scientist, you must treat incoming compounds as "suspect" until validated. Use these self-validating protocols to ensure the source material performs as expected.

Protocol A: The "Met-Independence" Functional Check

Purpose: To verify if your batch of Tivantinib is acting via the specific c-Met pathway or the non-specific tubulin pathway. This distinguishes high-quality specific inhibition from general toxicity.

Materials:

-

Cell Line A: MKN-45 (Met-addicted, highly sensitive).

-

Cell Line B: A549 or HCC827 (Met-independent, KRAS mutant).

-

Control: Crizotinib (Pure c-Met inhibitor) and Vincristine (Tubulin inhibitor).

Workflow:

-

Seed both cell lines in 96-well plates (3,000 cells/well).

-

Treat with serial dilutions of Tivantinib (Source X), Crizotinib, and Vincristine (0.01 nM to 10 µM).

-

Incubate for 72 hours.

-

Assess viability (CellTiter-Glo or MTT).

Interpretation Criteria:

-

Pass (Specific c-Met Activity): If the source is acting like a pure c-Met inhibitor (rare for Tivantinib, but theoretically the goal), IC50 in MKN-45 should be significantly lower (< 100 nM) than in A549 (> 1 µM).

-

Reality Check (Tubulin Activity): Most Tivantinib sources will kill both lines with similar potency (approx 100-300 nM).

-

Fail (Toxic Impurities): If the IC50 is < 10 nM in both lines, the source likely contains highly toxic synthesis byproducts or heavy metal catalysts.

Protocol B: Solubility & Precipitation Test

Purpose: To detect amorphous-to-crystalline conversion that ruins assay consistency.

-

Prepare a 10 mM stock in DMSO.

-

Dilute 1:1000 into cell culture media (final 10 µM).

-

Observation:

-

Good Quality: Solution remains clear for 4 hours at 37°C.

-

Poor Quality: Visible precipitate or turbidity within 30 minutes (indicates rapid crashing of amorphous material).

-

Validation Workflow Diagram

Follow this decision tree when introducing a new vendor batch into your pipeline.

Caption: A stepwise validation workflow to filter out low-quality Tivantinib sources before costly in vivo use.

References

-

Basilico, C., et al. (2013). "Tivantinib (ARQ197) displays cytotoxic activity that is independent of its ability to bind MET."[3][4][5][6] Clinical Cancer Research, 19(9), 2381-2392.[3][7] [Link]

-

Katayama, R., et al. (2013). "Cytotoxic activity of tivantinib (ARQ 197) is not due solely to c-MET inhibition."[4][5][8] Cancer Research, 73(10), 3087-3096.[8] [Link]

-

Aoyama, A., et al. (2014). "Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance." Molecular Cancer Therapeutics, 13(12), 2978-2990. [Link]

-

Munshi, N., et al. (2010). "ARQ 197, a novel and selective inhibitor of the human c-Met receptor tyrosine kinase with antitumor activity." Molecular Cancer Therapeutics, 9(6), 1544-1553. (Original characterization paper - useful for contrast). [Link]

Sources

- 1. Tivantinib - Wikipedia [en.wikipedia.org]

- 2. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tivantinib (ARQ197) displays cytotoxic activity that is independent of its ability to bind MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.